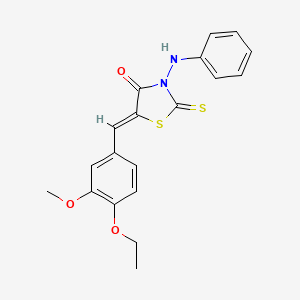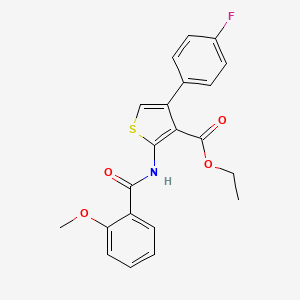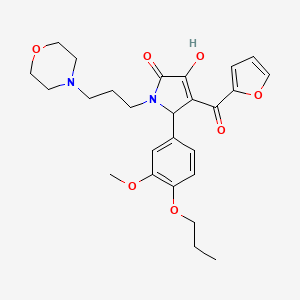![molecular formula C10H10ClN5OS B12156792 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573947-54-3](/img/structure/B12156792.png)
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a chemical compound with the following properties:
- Empirical Formula: C8H6ClN3S
- Molecular Weight: 211.67 g/mol
- CAS Number: 28004-62-8
Vorbereitungsmethoden
Synthetic Routes: The synthetic route for this compound involves the reaction of appropriate precursors. One possible method is the reaction between 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole and thiolacetic acid. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions:- Reactants: 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole, thiolacetic acid
- Solvent: Organic solvent (e.g., acetone, DMF)
- Temperature: Elevated temperature (typically 100-150°C)
- Catalyst: Acidic or basic catalysts (e.g., HCl, NaOH)
Industrial Production Methods: The industrial production of this compound may involve large-scale synthesis using optimized conditions. specific industrial methods are proprietary and may not be widely disclosed.
Analyse Chemischer Reaktionen
Types of Reactions:
- Nucleophilic substitution: Formation of the thioether linkage
- Cyclization: Formation of the triazole ring
- Thiolacetic acid: Nucleophilic sulfur source
- Acid or base catalysts: Promote the reaction
- Elevated temperature: Accelerates the reaction
Major Products: The major product is 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated for potential pharmacological activities (e.g., antimicrobial, antifungal, or anticancer properties)
Chemistry: Used as a building block for more complex molecules
Industry: May serve as an intermediate in the synthesis of other compounds
Wirkmechanismus
The exact mechanism of action is context-dependent and would require further research. It may involve interactions with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole:
N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide:
2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide:
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Eigenschaften
CAS-Nummer |
573947-54-3 |
|---|---|
Molekularformel |
C10H10ClN5OS |
Molekulargewicht |
283.74 g/mol |
IUPAC-Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C10H10ClN5OS/c11-7-3-1-2-6(4-7)9-14-15-10(16(9)13)18-5-8(12)17/h1-4H,5,13H2,(H2,12,17) |
InChI-Schlüssel |
XOZVKKPXILESNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12156709.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12156719.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156720.png)


![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12156736.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide](/img/structure/B12156755.png)

![5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12156762.png)

![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide](/img/structure/B12156766.png)
![N-benzyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12156770.png)
![5-(benzenesulfonyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12156775.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156787.png)
